2-(2,4-dimethyl-6-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-(2,4-dimethyl-6-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a molecular formula of C19H22N2O4. This compound is characterized by the presence of a nitrophenoxy group and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)15-5-7-16(8-6-15)20-18(22)11-25-19-14(4)9-13(3)10-17(19)21(23)24/h5-10,12H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBMRMOJJCMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-6-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Nitration: The starting material, 2,4-dimethylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Etherification: The nitrophenol is then reacted with 2-bromoacetamide in the presence of a base such as potassium carbonate to form the nitrophenoxyacetamide.
Amidation: Finally, the nitrophenoxyacetamide is reacted with 4-isopropylaniline under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-6-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Oxidation: Potassium permanganate, acidic conditions.
Major Products
Reduction: 2-(2,4-dimethyl-6-aminophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide.
Substitution: Various substituted acetamides.
Oxidation: 2-(2,4-dicarboxyphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide.
Scientific Research Applications
2-(2,4-dimethyl-6-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-6-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with proteins, while the acetamide group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide: Lacks the nitro group, resulting in different reactivity and biological activity.
2-(2,4-dimethyl-6-nitrophenoxy)-N-[4-(methyl)phenyl]acetamide: Contains a methyl group instead of an isopropyl group, affecting its steric properties and interactions.
Uniqueness
2-(2,4-dimethyl-6-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the presence of both the nitrophenoxy and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
